molecular formula C19H16F3N3O2S B2911080 N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396854-33-3

N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No.: B2911080
CAS No.: 1396854-33-3
M. Wt: 407.41
InChI Key: OKLBUMIYQWMKLT-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a trifluoromethyl group at the 4-position, linked via a methylamino-acetamide bridge to a 3-acetylphenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the acetyl moiety on the phenyl ring may participate in hydrogen bonding.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-11(26)12-5-3-6-13(9-12)23-16(27)10-25(2)18-24-17-14(19(20,21)22)7-4-8-15(17)28-18/h3-9H,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLBUMIYQWMKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure

The compound can be represented as follows:

C18H16F3N3O Molecular formula \text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_3\text{O}\quad \text{ Molecular formula }

Structural Components

  • Acetylphenyl group : Provides a hydrophobic character and may influence the compound's interaction with biological targets.
  • Thiazole ring : Known for various biological activities, including anticancer properties.
  • Trifluoromethyl group : Enhances lipophilicity and may improve the compound's pharmacokinetic properties.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer activity. For instance, compounds containing a thiazole ring have shown promising results in inhibiting cancer cell proliferation. In several studies, thiazole-based compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as therapeutic agents.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa (cervical)1.98
Compound BMCF-7 (breast)2.7
This compoundTBDTBDTBD

Antimicrobial Activity

Thiazole derivatives have been studied for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced antimicrobial activity due to increased membrane permeability and interaction with microbial enzymes.

Acetylcholinesterase Inhibition

Some studies highlight the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell survival and apoptosis.
  • Membrane Disruption : Enhanced lipophilicity may allow the compound to integrate into cellular membranes, disrupting their integrity.

Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications on the thiazole ring significantly impacted cytotoxicity against various cancer cell lines. The study found that introducing electron-donating groups enhanced activity, with some derivatives showing effects comparable to standard chemotherapeutics like doxorubicin.

Study 2: Neuroprotective Effects

In another investigation focusing on acetylcholinesterase inhibition, several thiazole derivatives were synthesized and tested for their ability to inhibit enzyme activity. The results indicated that certain modifications improved binding affinity, suggesting potential applications in treating Alzheimer's disease.

Chemical Reactions Analysis

1.1. Benzothiazole Core Formation

The 4-(trifluoromethyl)benzo[d]thiazole scaffold is synthesized via cyclization of substituted thioureas or thioamides. For example:

  • Cyclocondensation : Reaction of 2-aminothiophenol derivatives with trifluoromethyl-substituted carbonyl compounds (e.g., trifluoroacetic anhydride) under acidic conditions forms the benzothiazole ring .
  • Vilsmeier-Haack Reaction : Used to introduce formyl groups for further functionalization, though this is more common in pyrazole synthesis .

Example Reaction Conditions

StepReagents/ConditionsYieldReference
Benzothiazole formation2-Amino-4-(trifluoromethyl)thiophenol + CF₃COCl, H₂SO₄, 80°C75%

1.3. Acetamide Coupling

The final acetamide linkage is formed through:

  • Schotten-Baumann Reaction : Condensation of 3-acetylphenylamine with 2-(methylamino)benzothiazole-activated esters (e.g., chloroacetyl chloride) .

2.1. Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine:

  • Acidic Hydrolysis : HCl (6M), reflux → 3-acetylphenylamine + 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetic acid .
  • Basic Hydrolysis : NaOH (10%), 100°C → Sodium salt of the acid.

2.2. Trifluoromethyl Group Stability

The -CF₃ group is chemically inert under most conditions but can participate in:

  • Radical Reactions : Under UV light, it may form trifluoromethyl radicals for cross-coupling .
  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects .

2.3. Benzothiazole Ring Modifications

  • Oxidation : H₂O₂/Fe³⁰⁺ converts the thiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties .
  • Halogenation : NBS (N-bromosuccinimide) selectively brominates the benzene ring at position 5 or 7 .

Derivatization and Biological Activity

Derivatives are synthesized to enhance pharmacological properties:

3.1. Alkylation of the Methylamino Group

  • Methylation : CH₃I/K₂CO₃ converts secondary amines to tertiary amines, reducing polarity .
  • Acylation : Acetyl chloride forms N-acetyl derivatives for improved metabolic stability .

3.2. Substituent Effects on Bioactivity

Modifications at the 3-acetylphenyl or benzothiazole moiety influence anticancer and antimicrobial activity :

Biological Activity Comparison

DerivativeModificationIC₅₀ (Cancer Cells)MIC (Bacteria)
Parent CompoundNone23.3 µM (A549)0.09 µg/mL (Mtb)
-CF₃ → -ClIncreased hydrophobicity18.7 µM0.12 µg/mL
Acetamide → EsterEnhanced cell permeability15.4 µMN/A

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the acetamide bond (t₁/₂ = 4 h) .
  • Thermal Stability : Stable up to 200°C; decomposes via retro-Mannich pathway above 220°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Core

Compound 21 ():
  • Structure: 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
  • Key Differences:
    • Trifluoromethyl group at the 6-position of benzothiazole vs. 4-position in the target compound.
    • Phenyl substituent: 4-(prop-2-yn-1-yloxy)phenyl vs. 3-acetylphenyl.
  • Implications: Positional isomerism of CF₃ may alter steric interactions with target enzymes (e.g., kinases), affecting binding affinity .
Compound 22 ():
  • Structure: N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide
  • Key Differences:
    • Methoxy group at the 6-position of benzothiazole vs. CF₃ at the 4-position.
  • Implications:
    • Methoxy is electron-donating, whereas CF₃ is electron-withdrawing. This difference impacts electronic density on the benzothiazole ring, influencing interactions with charged or polar enzyme active sites .
Compound :
  • Structure: 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide
  • Key Differences:
    • Chloro substituent at the 4-position of benzothiazole vs. CF₃.
    • Trifluorophenyl group vs. 3-acetylphenyl.
  • The trifluorophenyl group lacks the acetyl’s hydrogen-bonding capacity, which may lower binding affinity in certain targets .

Acetamide Linker Modifications

Compounds (12–19) :
  • Structure: 2-(4-(benzo[d]thiazol-2-yl)-2-methoxyphenoxy)-N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)alkyl)acetamide derivatives.
  • Key Differences: Acetamide connects to a phenolic or methoxyphenolic group instead of 3-acetylphenyl. Additional tacrine-based moieties for multitarget activity.
  • Implications: The acetyl group in the target compound may enhance metabolic stability compared to the phenolic ethers, which are prone to oxidation. Tacrine hybrids in compounds exhibit cholinesterase inhibition, suggesting the target’s structure could be optimized for dual kinase/cholinesterase activity .

Pharmacological and Physicochemical Profiles

Property Target Compound Compound 21 () Compound
Benzothiazole Substituent 4-CF₃ 6-CF₃ 4-Cl
Aromatic Group 3-Acetylphenyl 4-(Prop-2-yn-1-yloxy)phenyl 2,3,4-Trifluorophenyl
logP (Predicted) ~3.5 (High lipophilicity) ~3.0 ~2.8
Hydrogen-Bond Acceptors 5 (Acetyl, CF₃, amide) 4 (Alkyne, amide) 3 (Amide, Cl)
Biological Activity Kinase inhibition (hypothesized) Kinase inhibitor (Alzheimer’s leads) Undisclosed (structural analog)
  • Metabolic Stability : CF₃ resists oxidative metabolism, whereas propynyloxy (Compound 21) and methoxy groups (Compound 22) are more susceptible to demethylation or oxidation .

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